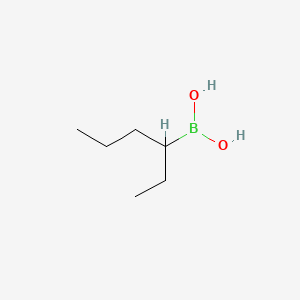
Hexan-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hexyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound, with its unique structure, finds applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexan-3-ylboronic acid can be synthesized through several methods, including:
Electrophilic Borylation: This involves the reaction of hexyl Grignard reagents with boron trihalides or boronic esters.
Hydroboration: The hydroboration of hex-1-ene followed by oxidation can yield this compound.
Industrial Production Methods: Industrial production often employs continuous flow setups for handling organolithium chemistry, enabling the synthesis of boronic acids on a multigram scale with high efficiency .
Chemical Reactions Analysis
Types of Reactions: Hexan-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols: From oxidation reactions.
Scientific Research Applications
Hexan-3-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
Hexan-3-ylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling but with different reactivity due to the aromatic ring.
Methylboronic Acid: Simpler structure with different applications in organic synthesis.
Uniqueness: this compound’s unique structure, with a hexyl chain, provides distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and material science .
Comparison with Similar Compounds
- Phenylboronic Acid
- Methylboronic Acid
- Butylboronic Acid
Properties
CAS No. |
851137-35-4 |
|---|---|
Molecular Formula |
C6H15BO2 |
Molecular Weight |
130.00 g/mol |
IUPAC Name |
hexan-3-ylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-5-6(4-2)7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
MADOAEPFTAYMEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
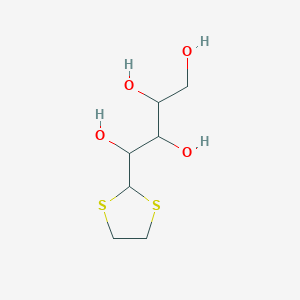
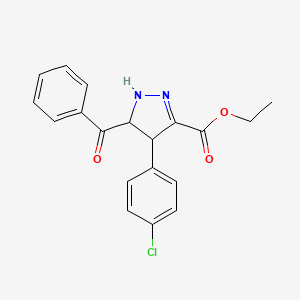
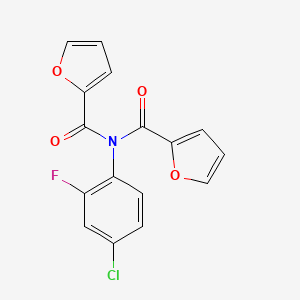
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
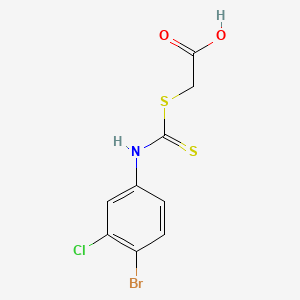
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
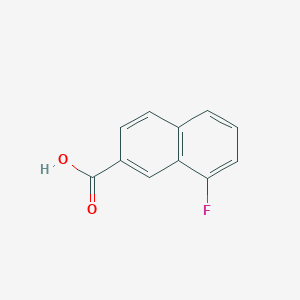
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
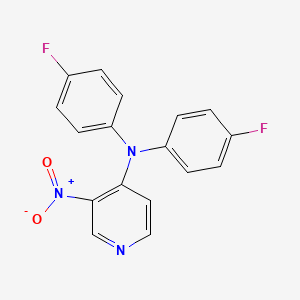
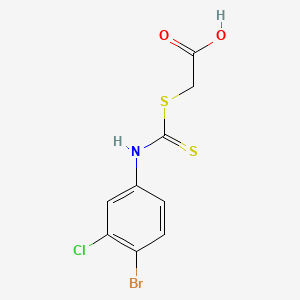
![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
